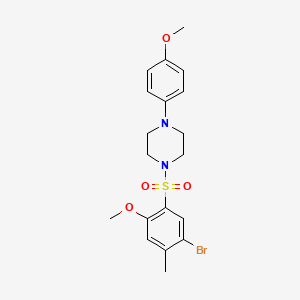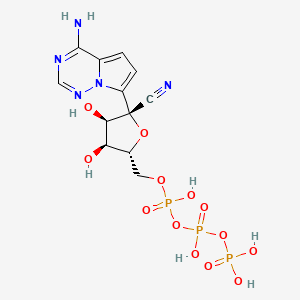
Trifosfato de remdesivir
Descripción general
Descripción
Remdesivir is a broad-spectrum antiviral medication developed by the biopharmaceutical company Gilead Sciences . It is an adenosine nucleotide analog prodrug that is metabolically activated to a nucleoside triphosphate metabolite (GS-443902) . The active nucleoside triphosphate metabolite is incorporated into the SARS-CoV-2 RNA viral chains, preventing its replication .
Molecular Structure Analysis
Remdesivir is a nucleoside analog with a molecular formula of C27H35N6O8P and a molar mass of 602.585 g·mol−1 . It has a complex structure that includes a cyano substitution in the C1’ position of the ribosyl moiety and a modified base structure to stabilize the linkage of the base to the C1’ atom with its strong electron-withdrawing cyano group .
Aplicaciones Científicas De Investigación
Tratamiento para COVID-19
El trifosfato de remdesivir se ha incluido en los regímenes de tratamiento para COVID-19 {svg_1}. Es un profármaco análogo de nucleótido de adenosina que se activa metabólicamente a un metabolito de nucleósido trifosfato (GS-443902). El metabolito activo de nucleósido trifosfato se incorpora a las cadenas virales de ARN del SARS-CoV-2, impidiendo su replicación {svg_2}.
Inhibidor de la ARN polimerasa viral
El this compound activo compite con el trifosfato de adenosina endógeno para su incorporación en las cadenas de ARN del SARS-CoV-2 y bloquea la enzima ARN polimerasa dependiente de ARN del SARS-CoV-2 {svg_3}. Esto da como resultado una terminación retardada de la cadena durante la replicación del ARN viral {svg_4}.
Tratamiento para receptores de trasplante de órganos sólidos
Se ha demostrado que el remdesivir es eficaz para reducir la replicación del virus en las células huésped, lo que puede reducir la progresión de los síntomas y, en consecuencia, la duración de la estancia hospitalaria y la mortalidad en los receptores de trasplantes de órganos sólidos {svg_5}.
Tratamiento para el virus del Ébola
El remdesivir fue diseñado originalmente para ser utilizado para el virus del Ébola {svg_6}. Tiene actividad antiviral contra el SARS-CoV-2 {svg_7}.
Tratamiento para el coronavirus MERS
El remdesivir podría ser eficaz contra el coronavirus MERS endémico {svg_8}. Ha mostrado actividades profilácticas y terapéuticas contra el MERS en modelos de primates no humanos {svg_9}.
Tratamiento para SARS-CoV-2 en hurones
GS-621763, un profármaco oral del nucleósido parental de remdesivir GS-441524, ha mostrado eficacia contra SARS-CoV-2 en hurones {svg_10}. Reduce la carga de SARS-CoV-2 a niveles casi indetectables en hurones {svg_11}.
Tratamiento para el virus Ébola de Sudán
Obeldesivir (ODV, GS-5245), un profármaco administrado por vía oral del nucleósido parental de remdesivir (RDV), ha mostrado actividad contra el coronavirus 2 del síndrome respiratorio agudo severo (SARS-CoV-2) y el virus Ébola de Sudán {svg_12}.
Inhibición de los filovirus
ODV ha mostrado una actividad antiviral in vitro similar contra el virus del Ébola, el virus de Sudán y el virus de Marburg {svg_13}. Ha mostrado eficacia protectora postexposición en primates no humanos {svg_14}.
Mecanismo De Acción
Target of Action
Remdesivir triphosphate, also known as GS-443902, primarily targets the viral RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .
Biochemical Pathways
Remdesivir is a prodrug that is metabolically activated to form GS-443902 . Inside cells, remdesivir is converted to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A . It is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form .
Pharmacokinetics
Remdesivir is rapidly metabolized to GS-704277 before releasing the parent nucleoside, GS-441524, which persists in circulation . Following multiple doses of remdesivir 150 mg once daily for 7 or 14 days, major metabolite GS-441524 accumulates approximately 1.9-fold in plasma . Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .
Result of Action
The active metabolite of remdesivir, GS-443902, interferes with the action of viral RNA-dependent RNA polymerase and evades proofreading by viral exoribonuclease (ExoN), causing a decrease in viral RNA production .
Action Environment
The antiviral efficacy of remdesivir is determined by the intracellular lung concentration of the active triphosphate metabolite, GS-443902 . Remdesivir is sufficiently stable in non-rodent species to distribute to tissues, such as the lung, where it is rapidly converted to its monophosphate metabolite and then efficiently anabolized to the bioactive triphosphate GS-443902 .
Safety and Hazards
Remdesivir is generally well tolerated in clinical trials, but pharmacovigilance data found an increased risk of hepatic, renal, and cardiovascular adverse drug reactions in the real-world setting . There are not sufficient data on the safety of remdesivir in patients younger than 18 years of age and pregnant women .
Direcciones Futuras
Considering the nascent status of remdesivir in the therapeutic domain, extensive future work is needed to formulate safer COVID-19 treatment guidelines involving this medication . It could also be produced as an oral formulation—remdesivir must be given intravenously—that can be administered outside hospitals earlier following diagnosis when antiviral drugs typically show the most benefit .
Propiedades
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVPCNAMNAPBCX-LTGWCKQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N5O13P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355149-45-9 | |
| Record name | Remdesivir triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355149459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GS-441524 TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEL0YED4SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B604835.png)

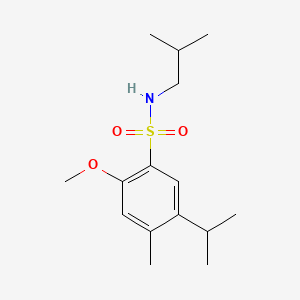
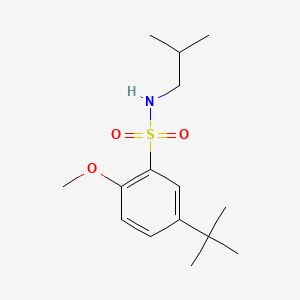

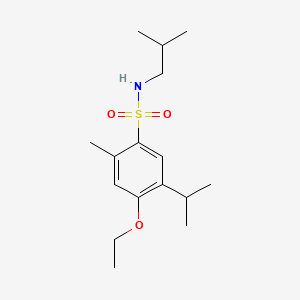



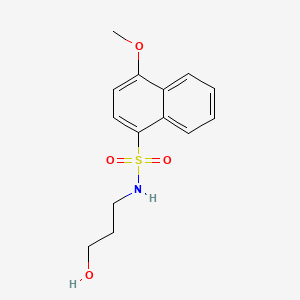
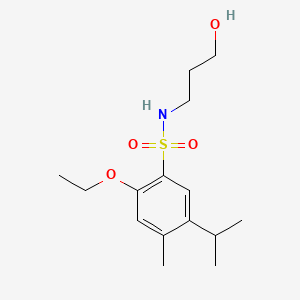
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
